molecular formula C24H26N2O2 B11073853 1-(dimethylamino)-4-(3-methylphenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(dimethylamino)-4-(3-methylphenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11073853
M. Wt: 374.5 g/mol
InChI Key: HZHVIKCXPYCTJH-UHFFFAOYSA-N
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Description

1-(DIMETHYLAMINO)-4-(3-METHYLPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIMETHYLAMINO)-4-(3-METHYLPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with diketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(DIMETHYLAMINO)-4-(3-METHYLPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

1-(DIMETHYLAMINO)-4-(3-METHYLPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 1-(DIMETHYLAMINO)-4-(3-METHYLPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar chemical properties.

    Tetrahydroquinoline: A reduced form of quinoline with different reactivity.

    Phenylquinoline: A derivative with a phenyl group attached to the quinoline ring.

Uniqueness

1-(DIMETHYLAMINO)-4-(3-METHYLPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to its specific substitution pattern and the presence of both dimethylamino and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

1-(dimethylamino)-4-(3-methylphenyl)-7-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C24H26N2O2/c1-16-8-7-11-18(12-16)20-15-23(28)26(25(2)3)21-13-19(14-22(27)24(20)21)17-9-5-4-6-10-17/h4-12,19-20H,13-15H2,1-3H3

InChI Key

HZHVIKCXPYCTJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC(=O)N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)N(C)C

Origin of Product

United States

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